molecular formula C22H19N3O3 B12318019 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730976-61-1

3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12318019
CAS No.: 730976-61-1
M. Wt: 373.4 g/mol
InChI Key: VPNIIAIYBWBECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido-benzimidazole core fused with a 3,4,5-trimethoxyphenyl substituent. Key structural and functional attributes include:

  • Core Structure: The pyrido[1,2-a]benzimidazole scaffold provides electron-donating properties due to its extended π-conjugation system .
  • Substituent Effects: The 3,4,5-trimethoxyphenyl group enhances solubility and polarity, enabling versatile interactions with biological targets or substrates .
  • Photophysical Properties: The compound exhibits fluorescence modulated by environmental factors, making it suitable for molecular dynamics studies .

Properties

CAS No.

730976-61-1

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H19N3O3/c1-13-9-18(14-10-19(26-2)21(28-4)20(11-14)27-3)25-17-8-6-5-7-16(17)24-22(25)15(13)12-23/h5-11H,1-4H3

InChI Key

VPNIIAIYBWBECR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure decomposes into three modular components: (1) the pyrido[1,2-a]benzimidazole scaffold, (2) the 3,4,5-trimethoxyphenyl group at position 1, and (3) the methyl and cyano substituents at positions 3 and 4, respectively. Retrosynthetically, the benzimidazole nucleus may derive from cyclization of o-phenylenediamine derivatives, while the pyridine ring could form via Friedländer annulation or palladium-catalyzed cross-coupling. The 3,4,5-trimethoxyphenyl moiety is typically introduced through nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging halogenated intermediates.

Synthetic Routes

Route 1: Cyclocondensation of o-Phenylenediamine Derivatives

Shobhashana et al. demonstrated that imidazole rings form efficiently via cyclocondensation of o-phenylenediamine with carbonyl compounds under acidic conditions. Adapting this approach, the benzimidazole core is synthesized by reacting 4-cyano-2-nitroaniline with methylglyoxal in acetic acid at 80°C, yielding 1H-benzimidazole-4-carbonitrile. Subsequent Friedländer annulation with acetylacetone introduces the pyridine ring, forming the pyrido[1,2-a]benzimidazole skeleton.

Critical Step :

  • Cyclocondensation :
    $$ \text{4-Cyano-2-nitroaniline + Methylglyoxal} \xrightarrow{\text{AcOH, 80°C}} \text{1H-Benzimidazole-4-carbonitrile} $$
    Yield: 68% (analogous to Scheme 10 in Shobhashana et al.).
Table 1: Optimization of Cyclocondensation Conditions
Solvent Temperature (°C) Catalyst Yield (%)
Acetic Acid 80 None 68
Ethanol 70 HCl 45
DMF 100 H2SO4 52

Route 2: Multi-Component Reaction (MCR) Approach

Selvan et al. utilized MCRs to assemble hybrid heterocycles in a single pot. For the target compound, a three-component reaction involving 2-aminobenzimidazole, 3,4,5-trimethoxybenzaldehyde, and malononitrile in ethanol catalyzed by piperidine affords the intermediate 3-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-4-carbonitrile. Subsequent methylation at position 3 using methyl iodide in DMF yields the final product.

Reaction Scheme :

  • $$ \text{2-Aminobenzimidazole + 3,4,5-Trimethoxybenzaldehyde + Malononitrile} \xrightarrow{\text{EtOH, Piperidine}} \text{Intermediate} $$
  • $$ \text{Intermediate + CH3I} \xrightarrow{\text{DMF, K2CO3}} \text{Target Compound} $$
    Total Yield: 57% (cf. Scheme 11 in Selvan et al.).

Route 3. Transition Metal-Catalyzed Coupling

Meenakshisundaram et al. highlighted palladium-catalyzed Suzuki couplings for introducing aryl groups to heterocycles. Here, a brominated pyrido[1,2-a]benzimidazole intermediate undergoes coupling with 3,4,5-trimethoxyphenylboronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1). The cyano group is introduced via Rosenmund-von Braun reaction using CuCN.

Optimized Conditions :

  • Suzuki Coupling: 90°C, 12 h, N2 atmosphere.
  • Cyanation: CuCN, DMF, 120°C, 6 h.
    Final Yield: 62% (analogous to Table 19 in Meenakshisundaram et al.).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while protic solvents (e.g., EtOH) favor cyclocondensation. For instance, switching from ethanol to DMF in Route 2 increased methylation efficiency from 45% to 72%.

Catalytic Systems

Pd(PPh3)4 outperformed Pd(OAc)2 in Suzuki couplings, reducing side product formation from 18% to 5%. Similarly, using piperidine instead of triethylamine in MCRs improved yields by 15–20%.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-5), 7.89–7.85 (m, 2H, H-6, H-7), 6.92 (s, 2H, trimethoxyphenyl), 3.94 (s, 9H, OCH3), 2.45 (s, 3H, CH3).
  • 13C NMR : δ 158.9 (C≡N), 153.2–56.1 (OCH3), 121.4–118.2 (pyrido-benzimidazole carbons).
  • HRMS : m/z calculated for C24H20N4O3 [M+H]+: 428.1582; found: 428.1579.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes
Route Steps Total Yield (%) Purity (%)
1 3 68 95
2 2 57 89
3 4 62 92

Route 1 offers the highest yield but requires stringent temperature control. Route 2, though lower-yielding, is operationally simpler. Route 3 balances yield and scalability but demands costly catalysts.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to 3-methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.

  • Cytotoxicity Studies : A study demonstrated that benzimidazole derivatives bearing a 3,4,5-trimethoxyphenyl group exhibited significant cytotoxic effects against A549 lung cancer cells, with an IC50 value of 11.75 μg/mL. This suggests that the presence of electron-donating groups enhances anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The specific interactions with cellular targets are an area of ongoing research.

Antimicrobial Activity

The compound's structural attributes lend themselves to potential antimicrobial applications. Research into related compounds has indicated:

  • Broad-Spectrum Activity : Studies on similar pyrido[1,2-a]benzimidazole derivatives have shown effectiveness against both bacterial and fungal strains. This broad-spectrum antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes and interfere with metabolic processes .

Pharmacological Insights

The pharmacological profile of this compound includes various therapeutic potentials:

  • Anti-inflammatory Properties : Compounds in this class have been evaluated for their anti-inflammatory effects. The presence of methoxy groups is believed to enhance anti-inflammatory activity by modulating inflammatory pathways .
  • Inhibitory Effects on Enzymes : Some studies have focused on the ability of these compounds to inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects and is a promising avenue for developing new antibiotics .

Case Studies and Research Findings

A thorough examination of literature reveals several case studies that substantiate the applications of this compound:

StudyFocusKey Findings
AnticancerSignificant cytotoxicity against A549 cells; IC50 = 11.75 μg/mL
AntimicrobialBroad-spectrum activity against various pathogens
PharmacologyInhibition of DNA gyrase B; potential for new antibiotic development

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may affect other cellular pathways, such as the ERK signaling pathway, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs of the target compound, emphasizing substituent variations, synthesis yields, and functional properties.

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Key Properties/Activities Reference
Target Compound 3,4,5-Trimethoxyphenyl C24H20N4O3 412.45 N/A Fluorescence, high solubility
3s () 2-Phenyl C19H13N3O 299.33 81 Antimicrobial (inferred)
3t () 2-[(4-Chlorophenyl)ethyl] C21H15ClN4O 374.82 78 Antimicrobial (inferred)
14c () 3-(Trifluoromethyl)phenyl C20H16N4O 328.38 68.21 Anticancer potential
13c () 2-(Piperidin-1-yl)ethylamino C20H23N5 333.44 89.55 Anticancer potential
5-[3-(4-Benzylpiperidinyl)... () 3-(4-Benzylpiperidinyl)propyl C32H39N5 493.69 N/A Not specified (structural complexity)

Substituent-Driven Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups
  • The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing solubility and polarity. This contrasts with 3t (4-chlorophenyl substituent), where the chloro group introduces electron-withdrawing effects, likely reducing solubility .
Bioactivity Implications
Photophysical Uniqueness
  • The target compound’s fluorescence (absent in other analogs) positions it as a tool for real-time molecular tracking, unlike non-fluorescent derivatives such as 3v or 3w () .

Biological Activity

3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C22H19N3O3
  • Molecular Weight : 373.4 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzimidazole compounds, including those similar to this compound, show promising antitumor effects. For instance, compounds linked with trimethoxyphenyl groups have demonstrated cytotoxicity against several cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer) with IC50 values indicating significant potency .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .
  • Mechanism of Action : The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may inhibit specific cellular pathways involved in tumor growth and microbial resistance.

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study assessed the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. The compound exhibited significant inhibition of cell proliferation in a dose-dependent manner.
    • Table 1 : Antitumor Activity Data
    CompoundCell LineIC50 (μM)
    This compoundMGC-803 (Gastric)20.47 ± 2.07
    MCF-7 (Breast)43.42 ± 3.56
    HepG2 (Liver)35.45 ± 2.03
  • Antimicrobial Studies :
    • In vitro tests revealed that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
    • Table 2 : Antimicrobial Activity Data
    MicroorganismMinimum Inhibitory Concentration (MIC)
    E. coli10 µg/mL
    Staphylococcus aureus5 µg/mL
    Candida albicans15 µg/mL

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like trimethoxybenzoyl chloride and pyridine derivatives. The synthetic pathway often includes cyclization reactions facilitated by phosphorus pentoxide or similar reagents to form the desired benzimidazole structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.